molecular formula C6H15NO4 B1329460 2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol CAS No. 7343-51-3

2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B1329460
CAS No.: 7343-51-3
M. Wt: 165.19 g/mol
InChI Key: OTWJRAWXTDGSDT-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol is a versatile organic compound with significant applications in various fields. It is known for its role as a buffering agent and is commonly used in biochemical and molecular biology research.

Scientific Research Applications

2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol is widely used in scientific research due to its buffering capacity. It is commonly used in:

    Biochemistry: As a buffering agent in enzyme reactions and protein purification.

    Molecular Biology: In the preparation of buffer solutions for DNA and RNA extraction.

    Medicine: In the formulation of pharmaceutical products to maintain pH stability.

    Industry: In the production of cosmetics and personal care products as a stabilizer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of 2-amino-2-(hydroxymethyl)propane-1,3-diol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-amino-2-(hydroxymethyl)propane-1,3-diol+ethylene oxideThis compound\text{2-amino-2-(hydroxymethyl)propane-1,3-diol} + \text{ethylene oxide} \rightarrow \text{this compound} 2-amino-2-(hydroxymethyl)propane-1,3-diol+ethylene oxide→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The buffering action of 2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol is due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to neutralize changes in pH. This mechanism is crucial in biochemical reactions where pH stability is essential for enzyme activity and protein stability.

Comparison with Similar Compounds

Similar Compounds

    Tris(hydroxymethyl)aminomethane: Another common buffering agent with similar applications.

    2-Amino-2-(hydroxymethyl)propane-1,3-diol: A precursor in the synthesis of 2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol.

Uniqueness

This compound is unique due to its dual functional groups, which provide enhanced buffering capacity and stability compared to other similar compounds. Its ability to maintain pH over a wide range of conditions makes it particularly valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO4/c8-2-1-7-6(3-9,4-10)5-11/h7-11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWJRAWXTDGSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064635
Record name 1,3-Propanediol, 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)-
Source EPA DSSTox
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7343-51-3
Record name 2-[(2-Hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7343-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)-
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Record name 1,3-Propanediol, 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol
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Record name 2-((2-HYDROXYETHYL)AMINO)-2-(HYDROXYMETHYL)-1,3-PROPANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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